N-[5-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
N-[5-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound featuring two 1,3,4-thiadiazole rings connected by a methylene bridge and substituted with butanoylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]butanamide typically involves the following steps:
Formation of 1,3,4-thiadiazole rings: This can be achieved by cyclization reactions involving thiosemicarbazide and carboxylic acids under acidic conditions.
Introduction of butanoylamino groups: The thiadiazole rings are then reacted with butanoyl chloride in the presence of a base such as pyridine to form the butanoylamino derivatives.
Methylene bridge formation: The final step involves the reaction of the two thiadiazole rings with formaldehyde under basic conditions to form the methylene bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
N-[5-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The butanoylamino groups can be substituted with other acyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various acyl or alkyl derivatives.
Scientific Research Applications
N-[5-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammation or cell proliferation.
Pathways: It may inhibit key signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural complexity but different functional groups and applications.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in the production of pharmaceuticals.
Uniqueness
N-[5-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]butanamide is unique due to its dual thiadiazole rings and butanoylamino substitutions, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[5-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]methyl]-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S2/c1-3-5-8(20)14-12-18-16-10(22-12)7-11-17-19-13(23-11)15-9(21)6-4-2/h3-7H2,1-2H3,(H,14,18,20)(H,15,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHDHNXMHCEUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)CC2=NN=C(S2)NC(=O)CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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